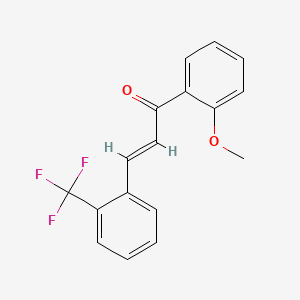

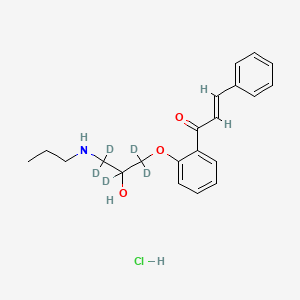

2-三氟甲基-2'-甲氧基查耳酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Trifluoromethyl-2’-methoxychalcone is a chalcone derivative . It is a potent activator of Nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . This compound has potential applications in research related to oxidative stress and inflammation .

Molecular Structure Analysis

The molecular formula of 2-Trifluoromethyl-2’-methoxychalcone is C17H13F3O2 . The average mass is 306.279 Da and the monoisotopic mass is 306.086761 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Trifluoromethyl-2’-methoxychalcone include a molecular formula of C17H13F3O2 and a formula weight of 306.3 . Its solubility varies in different solvents: DMF: 14 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml, DMSO: 5 mg/ml, Ethanol: 11 mg/ml .科学研究应用

Nrf2 Activation

“2-Trifluoromethyl-2’-methoxychalcone” is a Nrf2 activator . Nrf2-mediated activation of the antioxidant response element is a key process of molecular mechanisms regulating the protective function of phase II detoxification and antioxidant enzymes against oxidative stress, carcinogenesis, and inflammation .

In Vitro Studies

In vitro studies have shown that the expression of the luciferase gene under the control of the NQO1-ARE sequence was measured using stably transfected Beas-2B cells treated with “2-Trifluoromethyl-2’-methoxychalcone”. Results showed that the exposure to “2-Trifluoromethyl-2’-methoxychalcone” led to a significant concentration-dependent increase in luciferase activity .

Antioxidant Gene Expression

Beas-2B cells were coincubated with “2-Trifluoromethyl-2’-methoxychalcone” and with or without N-acetylcysteine, and it was found that “2-Trifluoromethyl-2’-methoxychalcone” could potentially increase the expression of Nr2-regulated antioxidant genes in the presence of N-acetylcysteine .

In Vivo Studies

In vivo studies have been conducted on C57BL/6 mice treated with a single dose of vehicle or “2-Trifluoromethyl-2’-methoxychalcone” or sulforaphane as the positive control, and small intestines were harvested 24 h later. Results showed that the expression of GCLM and NQO1 in the small intestine of mice treated with “2-Trifluoromethyl-2’-methoxychalcone” was 6-fold and 10-fold higher compared to vehicle, respectively .

Comparison with Sulforaphane

The expression of GCLM and NQO1 in the small intestine treated with “2-Trifluoromethyl-2’-methoxychalcone” was 3-fold and 5-fold higher compared to sulforaphane, respectively .

Preclinical Development Stage

As of now, “2-Trifluoromethyl-2’-methoxychalcone” is still in the preclinical development stage .

作用机制

Target of Action

The primary target of 2-Trifluoromethyl-2’-methoxychalcone is Nrf2 (Nuclear factor erythroid 2-related factor 2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .

Mode of Action

2-Trifluoromethyl-2’-methoxychalcone acts as a potent activator of Nrf2 . Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1 . In the presence of 2-trifluoromethyl-2’-methoxychalcone, nrf2 is activated and translocated to the nucleus, where it binds to the antioxidant response element (are) and initiates the transcription of various antioxidant and cytoprotective genes .

Biochemical Pathways

The activation of Nrf2 by 2-Trifluoromethyl-2’-methoxychalcone affects the Keap1-Nrf2-ARE pathway . This leads to the upregulation of various antioxidant and phase II detoxification enzymes, which play a key role in protecting cells against oxidative stress, inflammation, and carcinogenesis .

Result of Action

The activation of Nrf2 by 2-Trifluoromethyl-2’-methoxychalcone leads to a significant increase in the expression of Nrf2-regulated antioxidant genes, such as GCLM (Glutamate-cysteine ligase modifier subunit) and NQO1 (NAD(P)H quinone dehydrogenase 1) . These genes play a crucial role in cellular defense mechanisms against oxidative stress and inflammation .

属性

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOPPCXQXPRKH-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoromethyl-2'-methoxychalcone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5](/img/no-structure.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)